Cas no 165660-09-3 (Benzoic acid,4-(trans-4-pentylcyclohexyl)-, 1,1'-[(1S)-1-phenyl-1,2-ethanediyl] ester)

Benzoic acid,4-(trans-4-pentylcyclohexyl)-, 1,1'-[(1S)-1-phenyl-1,2-ethanediyl] ester structure
165660-09-3 structure
Product Name:Benzoic acid,4-(trans-4-pentylcyclohexyl)-, 1,1'-[(1S)-1-phenyl-1,2-ethanediyl] ester
N.o CAS:165660-09-3
MF:C44H58O4
MW:650.928933620453
CID:149216
PubChem ID:54012523
Update Time:2025-07-09

Benzoic acid,4-(trans-4-pentylcyclohexyl)-, 1,1'-[(1S)-1-phenyl-1,2-ethanediyl] ester Propriedades químicas e físicas

Nomes e Identificadores

    • Benzoic acid,4-(trans-4-pentylcyclohexyl)-, 1,1'-[(1S)-1-phenyl-1,2-ethanediyl] ester
    • S 1011
    • S 1011 (chiral dopant)
    • ZLI 4571
    • Benzoic Acid, 4-(trans-4-pentylcyclohexyl)-(Chiral Dopant S1011)
    • 4-(trans-4-Pentylcyclohexyl)benzoic acid (1S)-1-phenyl-1,2-ethanediyl ester
    • BENZOIC ACID, 4-(TRANS-4-PENTYLCYCLOHEXYL)-, (1S)-1-PHENYL-1,2-ETHANEDIYL ESTER
    • SCHEMBL9191608
    • SCHEMBL9191614
    • DTXSID901138693
    • 1,1'-[(1S)-1-Phenyl-1,2-ethanediyl] bis[4-(trans-4-pentylcyclohexyl)benzoate]
    • (S)-1-Phenylethane-1,2-diyl bis(4-(trans-4-pentylcyclohexyl)benzoate)
    • [(2S)-2-[4-(4-pentylcyclohexyl)benzoyl]oxy-2-phenylethyl] 4-(4-pentylcyclohexyl)benzoate
    • Benzoic acid,4-(trans-4-pentylcyclohexyl)-,(1S)-1-phenyl-1,2-ethanediyl ester
    • 165660-09-3
    • Benzoic acid, 4-(trans-4-pentylcyclohexyl)-, 1,1'-[(1S)-1-phenyl-1,2-ethanediyl] ester
    • 1,1a(2)-[(1S)-1-Phenyl-1,2-ethanediyl] bis[4-(trans-4-pentylcyclohexyl)benzoate]
    • KTIVHFRVDVVCHK-PIRCFUOSSA-N
    • Inchi: 1S/C44H58O4/c1-3-5-8-12-33-16-20-35(21-17-33)37-24-28-40(29-25-37)43(45)47-32-42(39-14-10-7-11-15-39)48-44(46)41-30-26-38(27-31-41)36-22-18-34(19-23-36)13-9-6-4-2/h7,10-11,14-15,24-31,33-36,42H,3-6,8-9,12-13,16-23,32H2,1-2H3/t33?,34?,35?,36?,42-/m1/s1
    • Chave InChI: KTIVHFRVDVVCHK-YAQCXNTLSA-N
    • SMILES: O([C@@H](C1C=CC=CC=1)COC(C1C=CC(=CC=1)C1CCC(CCCCC)CC1)=O)C(C1C=CC(=CC=1)C1CCC(CCCCC)CC1)=O

Propriedades Computadas

  • Massa Exacta: 650.434
  • Massa monoisotópica: 650.434
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 48
  • Contagem de Ligações Rotativas: 18
  • Complexidade: 893
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 1
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 52.6A^2
  • XLogP3: 14.8

Propriedades Experimentais

  • Densidade: 1.042±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubilidade: Insuluble (4.0E-9 g/L) (25 ºC),

Benzoic acid,4-(trans-4-pentylcyclohexyl)-, 1,1'-[(1S)-1-phenyl-1,2-ethanediyl] ester Preçomais >>

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